
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H15N3.2ClH and a molecular weight of 226.15 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-propyl-1H-pyrazole with ethanamine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its versatility allows for various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Reacting with halogens or alkylating agents to replace hydrogen atoms.
Biology
In biological research, this compound is utilized to study:
- Enzyme Inhibition : Investigating its effects on specific enzymes that may play roles in various diseases.
- Receptor Binding : Understanding how it interacts with biological receptors to modulate physiological responses.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated up to 85% inhibition in animal models compared to standard treatments like dexamethasone.
Antimicrobial Properties
The compound has demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances its antimicrobial activity, making it a candidate for therapeutic applications against bacterial infections.
Antitumor Activity
Some derivatives within the pyrazole family have shown cytotoxic effects against various cancer cell lines, indicating potential for development in cancer therapy.
Study on Anti-inflammatory Activity
A notable study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives, including this compound. The derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models. Results indicated significant inhibition of TNF-α and IL-6 production.
Antimicrobial Screening
Chandra et al. reported on the synthesis and testing of various pyrazole derivatives against multiple bacterial strains. One derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent for treating bacterial infections.
Wirkmechanismus
The mechanism of action of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: This compound has a phenyl group instead of a propyl group, which affects its chemical properties and applications.
1-(1H-pyrazol-4-yl)piperazine dihydrochloride: This compound contains a piperazine ring, which gives it different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biologische Aktivität
1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, with the molecular formula C8H15N3·2ClH and a molecular weight of 226.15 g/mol, is a synthetic compound derived from pyrazole. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-propyl-1H-pyrazole with ethanamine in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction conditions can be optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. The precise mechanisms depend on the biological context and target specificity.
Pharmacological Activities
Research has indicated that compounds within the pyrazole family exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine have shown significant inhibition in animal models .
- Antimicrobial properties : Various studies have demonstrated the efficacy of pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial activity .
- Antitumor activity : Some pyrazole derivatives have been explored for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
Compound Name | Structure | Notable Activity |
---|---|---|
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride | Structure | Anti-inflammatory |
1-(1H-pyrazol-4-yl)piperazine dihydrochloride | Structure | Antimicrobial |
These comparisons highlight how structural variations influence biological activity.
Study on Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds were assessed for their ability to inhibit TNF-α and IL-6 production, with some derivatives demonstrating up to 85% inhibition compared to standard treatments like dexamethasone .
Antimicrobial Screening
Chandra et al. reported on the synthesis of various pyrazole derivatives tested against multiple bacterial strains. One particular derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, indicating its potential as a therapeutic agent in treating bacterial infections .
Eigenschaften
IUPAC Name |
1-(1-propylpyrazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVLFLSURFALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.